molecular formula C21H16ClFN4O3S2 B4574076 3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole

3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B4574076
M. Wt: 491.0 g/mol
InChI Key: BCBWSTLMWLUGBT-UHFFFAOYSA-N
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Description

3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C21H16ClFN4O3S2 and its molecular weight is 491.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.0336386 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes and Sensing Applications

Compounds similar to 3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole have been used in the development of fluorescent probes. For instance, analogues like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole counterpart have been applied to fluorescent probes for sensing magnesium and zinc cations, respectively. These probes are also sensitive to pH changes, highlighting their potential in biochemical and environmental sensing applications (Tanaka et al., 2001).

Anticonvulsant and Neuroprotective Effects

Compounds structurally related to this compound have shown promise as anticonvulsant agents. In particular, benztriazoles with a mercapto-triazole and other heterocycle substituents have demonstrated potent anticonvulsant activity and neuroprotective effects in various tests, underscoring their potential therapeutic applications (Liu et al., 2016).

Antimicrobial Activity

Derivatives of benzothiazoles and triazoles, which are structurally related to the compound , have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit significant antimicrobial activity against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Yurttaş et al., 2020).

Anticancer Properties

The benzothiazole moiety, a structural component of the compound , has been explored for its anticancer properties. Research has shown that certain 4-thiazolidinones containing the benzothiazole moiety exhibit antitumor activity against various cancer cell lines. This highlights the potential use of such compounds in cancer therapy (Havrylyuk et al., 2010).

Crystallographic and Molecular Interaction Studies

The crystal structures and intermolecular interactions of compounds like this compound have been studied to understand their physical and chemical properties better. Such studies are crucial in drug design and development, as they provide insights into the molecular behavior of potential pharmaceutical compounds (Karayel et al., 2015).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-[[5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O3S2/c1-27-19(8-28-16-5-3-13(23)7-15(16)22)25-26-21(27)32-10-14-9-31-20(24-14)12-2-4-17-18(6-12)30-11-29-17/h2-7,9H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBWSTLMWLUGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)COC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole

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